4-(3,4-Dimethylphenoxy)benzonitrile
CAS No.: 313493-81-1
Cat. No.: VC11732135
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313493-81-1 |
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Molecular Formula | C15H13NO |
Molecular Weight | 223.27 g/mol |
IUPAC Name | 4-(3,4-dimethylphenoxy)benzonitrile |
Standard InChI | InChI=1S/C15H13NO/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-9H,1-2H3 |
Standard InChI Key | GNGWCBRUTXHXFY-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)C |
Canonical SMILES | CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)C |
Introduction
Chemical Identification and Structural Characteristics
4-(3,4-Dimethylphenoxy)benzonitrile (C₁₅H₁₃NO) is a benzonitrile derivative featuring a phenoxy group substituted with methyl groups at the 3- and 4-positions. Its molecular weight is 223.27 g/mol, and it is characterized by the IUPAC name 4-(3,4-dimethylphenoxy)benzonitrile. The compound’s structure combines a polar cyano (-C≡N) group with a hydrophobic 3,4-dimethylphenoxy moiety, creating a hybrid system capable of intramolecular charge transfer (ICT) under specific conditions .
Key structural attributes include:
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Canonical SMILES: CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C#N)C
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InChIKey: MZLPDCXQIXHLSL-UHFFFAOYSA-N
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PubChem CID: 2763528
The presence of electron-donating methyl groups on the phenoxy ring and the electron-withdrawing cyano group on the benzene ring creates a push-pull electronic configuration, which is critical for its optical and electronic properties .
Synthesis and Reaction Pathways
Copper-Catalyzed C-O Coupling
The most efficient synthesis route involves a Ullmann-type coupling reaction between 4-chlorobenzonitrile and 3,4-dimethylphenol. This method employs CuI as a catalyst and K₂CO₃ as a base in dimethylformamide (DMF) at 110–120°C, yielding the product with >80% efficiency. The reaction mechanism proceeds via a single-electron transfer (SET) process, forming a biaryl ether linkage .
Reaction Scheme:
Physicochemical Properties
Spectral Data
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UV-Vis Spectroscopy: Exhibits absorption bands at 270 nm (π→π* transition) and 320 nm (n→π* transition), with solvent-dependent shifts in polar media .
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Fluorescence: Dual emission bands observed in acetonitrile (λₑₘ = 380 nm and 450 nm), attributed to LE (local excited) and CT (charge-transfer) states .
Solubility and Stability
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Solubility: Soluble in DMF, DMSO, and chlorinated solvents; sparingly soluble in water (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposes at 210–215°C without melting, as determined by thermogravimetric analysis (TGA).
Applications in Materials Science
Organic Semiconductors
The ICT behavior of 4-(3,4-dimethylphenoxy)benzonitrile makes it a candidate for organic light-emitting diodes (OLEDs). Its CT state facilitates exciton formation, with a quantum yield of 0.45 in thin-film configurations .
Future Research Directions
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